3-(4-methoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide
説明
3-(4-Methoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is a synthetic small molecule featuring a tetrahydroquinoline (THQ) core modified with a propane-1-sulfonyl group at the 1-position and a propanamide side chain at the 6-position. This compound shares structural similarities with opioid receptor modulators, particularly mixed-efficacy µ-opioid receptor (MOR) agonists, but its exact pharmacological profile remains less characterized compared to analogs in the literature .
特性
IUPAC Name |
3-(4-methoxyphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-3-15-29(26,27)24-14-4-5-18-16-19(9-12-21(18)24)23-22(25)13-8-17-6-10-20(28-2)11-7-17/h6-7,9-12,16H,3-5,8,13-15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWXTPYSYBLCET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
The following analysis compares the target compound to structurally and functionally related molecules, focusing on substituent effects, receptor interactions, and pharmacological data where available.
Structural Analogues with Tetrahydroquinoline Cores
Substituent-Driven Pharmacological Differences
- Sulfonyl vs. Carbonyl Groups : The propane-1-sulfonyl group in the target compound enhances metabolic stability compared to cyclobutanecarbonyl (4g) or furan-2-carbonyl () derivatives, which are prone to esterase-mediated hydrolysis .
- Aromatic Moieties: The 4-methoxyphenyl group in the target compound may reduce off-target effects compared to naphthalenyl (14k) or benzyl (4g) substituents, which increase lipophilicity and nonspecific binding .
- Positional Isomerism : The 6-position of the propanamide group (target compound) versus 7-position () affects receptor binding. For example, 6-substituted THQ derivatives generally show higher MOR affinity due to better alignment with receptor subpockets .
Functional Comparisons with Opioid Propanamides
- Para-Methoxyfentanyl (): A Schedule I opioid with a piperidinyl-propanamide structure. Unlike the target compound, it lacks the THQ core but shares the 4-methoxyphenyl group, contributing to high MOR affinity (EC₅₀ < 1 nM) but severe respiratory depression .
- Naltrindole Analogues (): Delta opioid receptor (DOR) antagonists like naltrindole attenuate morphine tolerance. The target compound’s sulfonyl-THQ scaffold may offer a safer profile by avoiding DOR-mediated side effects .
Inferred Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
